molecular formula C12H19F2NO3 B2893014 Tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate CAS No. 2385587-28-8

Tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate

Cat. No.: B2893014
CAS No.: 2385587-28-8
M. Wt: 263.285
InChI Key: ABLMDOHIIBKLEF-UHFFFAOYSA-N
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Description

Tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate is a chemical compound with the molecular formula C12H19F2NO3 and a molecular weight of 263.28 g/mol It is characterized by the presence of a tert-butyl group, two fluorine atoms, and a ketone group within an azocane ring structure

Preparation Methods

The synthesis of tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of a difluoro-substituted azocane derivative with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters for cost-effectiveness and efficiency.

Chemical Reactions Analysis

Tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atoms and the ketone group can enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by forming stable complexes with the active site or by interfering with substrate binding. Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation or signaling pathways .

Comparison with Similar Compounds

Tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F2NO3/c1-11(2,3)18-10(17)15-7-4-5-9(16)12(13,14)6-8-15/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABLMDOHIIBKLEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=O)C(CC1)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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